

# Application Notes and Protocols: N-803 in Adoptive Cell Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SLLN-15   |           |
| Cat. No.:            | B15581716 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-803, also known as Anktiva® (nogapendekin alfa inbakicept), is a novel investigational IL-15 superagonist complex. It is composed of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.[1] This complex is designed to have a longer half-life and better pharmacokinetic properties compared to native IL-15.[1][2] N-803 stimulates the proliferation, activation, and survival of Natural Killer (NK) cells and CD8+ T cells, with minimal impact on regulatory T cells (Tregs), making it a promising candidate for enhancing adoptive cell therapies such as NK cell and Chimeric Antigen Receptor (CAR)-T cell therapies.[1][2][3]

Adoptive cell therapy holds great promise for the treatment of various malignancies and infectious diseases. However, the efficacy of these therapies can be limited by factors such as poor persistence and exhaustion of the transferred cells. N-803 addresses these limitations by providing a potent and sustained IL-15 signal, which is crucial for the homeostatic proliferation and effector function of NK and CD8+ T cells.[3] These application notes provide an overview of the use of N-803 in adoptive cell therapy research, including its mechanism of action, key experimental data, and detailed protocols for in vitro studies.

## **Mechanism of Action**

N-803 is an IL-15 superagonist complex that exerts its effects by binding to the IL-15 receptor beta-gamma (βy) complex on the surface of NK cells and CD8+ T cells.[1] This interaction



## Methodological & Application

Check Availability & Pricing

triggers a signaling cascade that promotes cell survival, proliferation, and effector functions. The IL-15N72D mutation enhances the biological activity of the IL-15 moiety, while the IL-15Rα-Fc fusion protein provides a stable platform for IL-15 presentation and extends its serum half-life.[1] By preferentially activating NK and CD8+ T cells without significantly expanding the population of immunosuppressive Tregs, N-803 shifts the immune balance towards a more effective anti-tumor or anti-viral response.[3]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of N-803 in NK and CD8+ T cells.



## **Data Presentation**

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of N-803 on various parameters of immune cell function.



| Parameter                            | Cell Type                                                | N-803<br>Concentration/<br>Dose | Fold<br>Increase/Effect        | Reference |
|--------------------------------------|----------------------------------------------------------|---------------------------------|--------------------------------|-----------|
| Proliferation (in vitro)             | HPC-NK cells                                             | 0.1 nM                          | 33-64% increase                | [3]       |
| HPC-NK cells                         | 1.0 nM                                                   | 90-92% increase                 | [3]                            |           |
| exPBNK cells                         | 0.35 - 3.5 ng/mL                                         | Significant increase            | [4]                            | _         |
| Proliferation (in vivo)              | NK cells                                                 | 10-20 μg/kg (SQ)                | 3-fold increase in cell number | [4]       |
| Ki-67+ NK cells                      | 10-20 μg/kg (SQ)                                         | 22-fold increase                | [4]                            | _         |
| Ki-67+ CD8+ T<br>cells               | 10-20 μg/kg (SQ)                                         | 27-fold increase                | [4]                            | _         |
| Cytokine Production (in vitro)       | IFN-y (HPC-NK<br>cells)                                  | 1.0 nM                          | Significant<br>increase        | [3]       |
| IFN-γ (CAR-NK cells)                 | 3.5 ng/mL                                                | Significant increase            | [1]                            |           |
| Granzyme B<br>(CAR-NK cells)         | 3.5 ng/mL                                                | Significant increase            | [1]                            |           |
| Perforin (CAR-<br>NK cells)          | 3.5 ng/mL                                                | Significant increase            | [1]                            |           |
| Cytotoxicity (in vitro)              | CAR-NK vs.<br>Neuroblastoma                              | 3.5 ng/mL                       | Significantly enhanced         | [1]       |
| Receptor<br>Expression (in<br>vitro) | NKG2D, NKp30,<br>NKp44, NKp46,<br>CD16 (exPBNK<br>cells) | 3.5 ng/mL                       | Significant<br>increase        | [4]       |

Table 1: In Vitro and In Vivo Effects of N-803 on Immune Cell Function



| Clinical<br>Trial                        | Phase  | Cancer<br>Type <i>l</i><br>Condition                      | N-803 Dose                                    | Key<br>Findings                                                                                                  | Reference |
|------------------------------------------|--------|-----------------------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| NCT0302282<br>5                          | 11/111 | Non-Muscle<br>Invasive<br>Bladder<br>Cancer               | 400 mcg<br>(intravesical)<br>with BCG         | 71% Complete Response (CR) rate with a median duration of 24.1 months.                                           | [5]       |
| NCT0238495<br>4                          | l      | Indolent Non-<br>Hodgkin<br>Lymphoma                      | 1-20 μg/kg<br>(IV or SQ)<br>with<br>Rituximab | Safe and well- tolerated, induced durable clinical responses and sustained proliferation of NK and CD8+ T cells. | [6]       |
| CARMEN-<br>803 (NCT04<br>CARMEN-<br>803) | I      | Relapsed/Ref<br>ractory B-cell<br>Non-Hodgkin<br>Lymphoma | Dose<br>escalation<br>(SQ)                    | Investigating safety and efficacy as maintenance therapy after CD19 CAR-T.                                       | [7]       |
| HIV Cure<br>Study                        | I      | HIV                                                       | Not specified                                 | Combined with NK cells, significantly reduced viral load.                                                        |           |



Table 2: Summary of Key Clinical Trials Involving N-803

## Experimental Protocols In Vitro Expansion of Human NK Cells with N-803

This protocol describes the expansion of human peripheral blood mononuclear cell (PBMC)-derived NK cells in the presence of N-803.

#### Materials:

- Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.
- NK cell isolation kit (e.g., magnetic-activated cell sorting).
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillinstreptomycin, and 2 mM L-glutamine).
- Recombinant human N-803.
- Cell counting solution (e.g., trypan blue).
- Cell proliferation dye (e.g., CFSE).

#### Protocol:

- Isolate NK cells from human PBMCs according to the manufacturer's instructions.
- Resuspend the purified NK cells in complete RPMI-1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add N-803 to the cell culture at a final concentration of 1-10 ng/mL. A dose-response
  experiment is recommended to determine the optimal concentration for your specific
  application.
- Culture the cells at 37°C in a humidified incubator with 5% CO2.
- Monitor cell proliferation every 2-3 days by counting viable cells using a hemocytometer and trypan blue exclusion.



- For a more detailed analysis of cell division, label the NK cells with CFSE prior to culture and analyze the dilution of the dye by flow cytometry at desired time points.
- Replenish the medium and N-803 every 3-4 days.



Click to download full resolution via product page

Figure 2: Workflow for the in vitro expansion of NK cells with N-803.

## In Vitro Cytotoxicity Assay of CAR-T Cells with N-803

This protocol outlines a standard chromium-51 (51Cr) release assay to assess the cytotoxic activity of CAR-T cells against target tumor cells in the presence of N-803.

#### Materials:

- CAR-T cells (effector cells).
- Target tumor cells expressing the antigen recognized by the CAR.
- Complete RPMI-1640 medium.
- Recombinant human N-803.
- Sodium chromate (51Cr).
- Fetal bovine serum (FBS).
- Triton X-100 (for maximum release control).
- · Gamma counter.

#### Protocol:



- Culture CAR-T cells in complete RPMI-1640 medium. For experiments investigating the
  effect of N-803 on cytotoxicity, N-803 (e.g., 3.5 ng/mL) can be added to the CAR-T cell
  culture for 48 hours prior to the assay.[1]
- Label the target tumor cells with 51Cr by incubating 1 x 10^6 cells with 100  $\mu$ Ci of 51Cr in 100  $\mu$ L of FBS for 1 hour at 37°C.
- Wash the labeled target cells three times with complete RPMI-1640 medium to remove excess 51Cr.
- Resuspend the labeled target cells at a concentration of 1 x 10<sup>5</sup> cells/mL.
- Plate 100 μL of the target cell suspension into a 96-well round-bottom plate.
- Add 100 μL of the CAR-T cell suspension at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- For spontaneous release control, add 100 μL of medium instead of effector cells.
- For maximum release control, add 100 µL of medium containing 1% Triton X-100.
- Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.
- After incubation, centrifuge the plate at 250 x g for 5 minutes.
- Carefully collect 100 μL of the supernatant from each well and measure the radioactivity using a gamma counter.
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
   [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
   Release)] x 100





Click to download full resolution via product page

Figure 3: Workflow for the in vitro cytotoxicity assay of CAR-T cells with N-803.

## Flow Cytometry Analysis of CAR-T Cell Memory Phenotype after N-803 Stimulation

This protocol describes the assessment of CAR-T cell memory phenotype by flow cytometry following stimulation with N-803.

#### Materials:

- CAR-T cells.
- Complete RPMI-1640 medium.
- Recombinant human N-803.
- Flow cytometry staining buffer (e.g., PBS with 2% FBS).
- Fluorochrome-conjugated antibodies against human:
  - o CD3
  - o CD4
  - o CD8



- CD45RA
- CD45RO
- o CCR7
- o CD62L
- · Flow cytometer.

#### Protocol:

- Culture CAR-T cells in complete RPMI-1640 medium with or without N-803 (e.g., 1-10 ng/mL) for a desired period (e.g., 7-14 days).
- Harvest the cells and wash them with flow cytometry staining buffer.
- Resuspend the cells in staining buffer at a concentration of 1 x 10<sup>7</sup> cells/mL.
- Aliquot 100 μL of the cell suspension into flow cytometry tubes.
- Add the pre-titrated amounts of the fluorochrome-conjugated antibodies to the respective tubes.
- Incubate the cells for 30 minutes at 4°C in the dark.
- · Wash the cells twice with staining buffer.
- Resuspend the cells in 300-500 μL of staining buffer for flow cytometry analysis.
- Acquire the samples on a flow cytometer and analyze the data using appropriate software.
- Gate on CD3+ T cells, then further on CD4+ and CD8+ populations. Within each of these
  populations, analyze the expression of memory markers to define naïve (CD45RA+CCR7+),
  central memory (CD45RO+CCR7+), effector memory (CD45RO+CCR7-), and terminally
  differentiated effector memory (TEMRA; CD45RA+CCR7-) subsets.

## Conclusion



N-803 is a potent immunostimulatory agent that has demonstrated significant potential in enhancing the efficacy of adoptive cell therapies. By promoting the proliferation, survival, and effector function of NK and CD8+ T cells, N-803 can help overcome some of the key challenges in the field. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working to advance the field of adoptive cell therapy. Further investigation into the optimal dosing and timing of N-803 administration in combination with different cell therapy products is warranted to fully realize its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. FDA approves nogapendekin alfa inbakicept-pmln for BCG-unresponsive non-muscle invasive bladder cancer | FDA [fda.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. In vitro assays to evaluate CAR-T cell cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Application Notes and Protocols: N-803 in Adoptive Cell Therapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581716#application-of-n-803-in-adoptive-cell-therapy-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com